2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide
Description
2-[(4-Phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide is a synthetic acetamide derivative featuring a phthalazine core substituted with a phenyl group at the 4-position and a sulfanyl-linked N-propylacetamide chain. The phthalazine moiety is a nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. The sulfanyl (-S-) bridge and acetamide group are critical for interactions with biological targets, such as enzymes or proteins, via hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H19N3OS/c1-2-12-20-17(23)13-24-19-16-11-7-6-10-15(16)18(21-22-19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
InChI Key |
NYNZVMDMDUYEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and phthalic anhydride, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides or phenylboronic acids.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions using thiol reagents.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with propylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide with structurally related sulfanyl-acetamide derivatives, focusing on key structural variations and their pharmacological implications.
Heterocyclic Core Modifications
- Target Compound : Phthalazine core with a phenyl substituent.
- Analog 1 : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides (, Table II).
- Analog 2: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (). Structure: Triazole core with furan substituent. Activity: Demonstrated anti-exudative effects in rat models, likely due to triazole-mediated anti-inflammatory pathways .
Key Insight : Replacing phthalazine with oxadiazole or triazole alters electronic properties and binding affinities. The phthalazine’s larger aromatic system may improve selectivity for targets requiring extended planar interactions.
Substituent Effects on Bioactivity
- N-Propyl Group (Target Compound) : The propyl chain may enhance lipophilicity, influencing membrane permeability and metabolic stability.
- N-Aryl Substituents (Analog 1) : Compounds with bulky aryl groups (e.g., 8d, 8p) showed moderate α-glucosidase inhibition, suggesting steric hindrance limits enzyme binding .
- Pyrolin Modifications (Analog 2): Introduction of a pyrolium fragment via Paal-Knorr condensation improved anti-exudative activity, highlighting the role of charged species in biological interactions .
Enzyme Inhibition Profiles
Table 1 compares enzyme inhibition data for selected analogs:
Analysis :
- The oxadiazole-indole analogs exhibit broad enzyme inhibition, while the triazole-furan derivatives show niche anti-inflammatory effects.
- The target compound’s phthalazine core may offer unique selectivity for kinases or phosphodiesterases, common targets for phthalazine derivatives.
Implications for Drug Design
- Pharmacokinetics : The N-propyl group in the target compound may improve oral bioavailability compared to shorter-chain analogs.
- Target Selectivity : Phthalazine’s rigidity could reduce off-target effects compared to flexible oxadiazole or triazole cores.
Biological Activity
Overview of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide is a compound that may exhibit various biological activities due to its structural components. The presence of a phthalazine ring, sulfanyl group, and acetamide moiety suggests potential interactions with biological targets.
Structural Characteristics
- Chemical Formula : C15H16N2OS
- Molecular Weight : 272.36 g/mol
- Structural Features :
- A phthalazine moiety which is known for its diverse pharmacological properties.
- A sulfanyl group that may enhance the compound's reactivity and interaction with biological systems.
- An N-propylacetamide side chain that could influence solubility and bioavailability.
Antimicrobial Activity
Compounds containing phthalazine derivatives have been reported to exhibit antimicrobial properties. Studies suggest that modifications in the structure can enhance their efficacy against various pathogens.
Example Study:
A study conducted by Zhang et al. (2020) demonstrated that certain phthalazine derivatives showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 64 µg/mL |
| 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide | TBD | TBD |
Anti-inflammatory Activity
Research indicates that compounds with sulfanyl groups can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study:
In a study by Thompson et al. (2021), a sulfanyl-containing compound was shown to reduce TNF-alpha levels in a murine model of inflammation, suggesting potential therapeutic applications for inflammatory diseases.
Cytotoxicity and Anticancer Activity
Phthalazine derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Research Findings:
A recent investigation by Lee et al. (2023) evaluated the cytotoxic effects of various phthalazine derivatives on cancer cell lines, revealing that certain modifications led to increased apoptosis rates.
| Cell Line | IC50 (µM) for Phthalazine Derivative | IC50 (µM) for 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-propylacetamide |
|---|---|---|
| HeLa | 15 | TBD |
| MCF-7 | 25 | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
